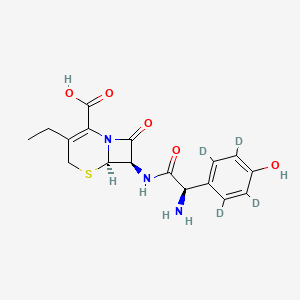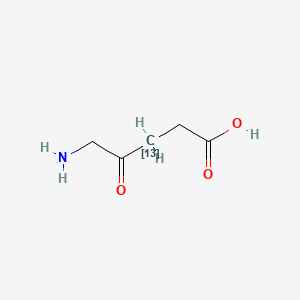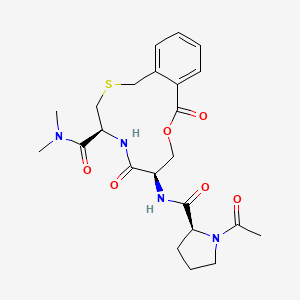
Taurolithocholic acid-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Taurolithocholic acid-d5 is a deuterium-labeled derivative of taurolithocholic acid, a taurine-conjugated form of the secondary bile acid lithocholic acid. This compound is primarily used as an internal standard for the quantification of taurolithocholic acid by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of taurolithocholic acid-d5 involves the deuteration of taurolithocholic acid. Deuterium atoms replace hydrogen atoms in the molecule, which can be achieved through various chemical reactions that introduce deuterium into specific positions of the molecule. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using deuterated reagents. The process includes multiple steps of purification to ensure the high purity of the final product. The compound is then tested for its isotopic purity and chemical stability before being marketed for research purposes .
Análisis De Reacciones Químicas
Types of Reactions
Taurolithocholic acid-d5 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific pH levels, and the use of solvents like methanol or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound can produce oxo derivatives, while reduction can yield hydroxy derivatives .
Aplicaciones Científicas De Investigación
Taurolithocholic acid-d5 has a wide range of scientific research applications, including:
Mecanismo De Acción
Taurolithocholic acid-d5 exerts its effects by interacting with specific molecular targets and pathways involved in bile acid metabolism. It is known to increase the activity of caspase-3 and -7 in hepatocytes, which are enzymes involved in apoptosis (programmed cell death). This interaction is mediated through the sodium taurocholate cotransporting peptide (NTCP) pathway . Additionally, this compound can induce cholestasis in animal models, providing insights into the mechanisms underlying liver diseases .
Comparación Con Compuestos Similares
Similar Compounds
Taurochenodeoxycholic acid-d5: Another deuterium-labeled bile acid used for similar research purposes.
Tauroursodeoxycholic acid: A hydrophilic bile acid with neuroprotective and anti-apoptotic properties.
Uniqueness
Taurolithocholic acid-d5 is unique due to its specific deuterium labeling, which makes it an ideal internal standard for mass spectrometry-based quantification. Its ability to induce cholestasis and its role in apoptosis also distinguish it from other bile acids .
Propiedades
Fórmula molecular |
C26H45NO5S |
|---|---|
Peso molecular |
488.7 g/mol |
Nombre IUPAC |
2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C26H45NO5S/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32)/t17-,18-,19-,20+,21-,22+,23+,25+,26-/m1/s1/i10D2,16D2,19D |
Clave InChI |
QBYUNVOYXHFVKC-DLRBFDLYSA-N |
SMILES isomérico |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)C)([2H])[2H])O |
SMILES canónico |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(1R)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide](/img/structure/B12419341.png)










